molecular formula C11H14ClN3O B1488081 1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one CAS No. 2090990-01-3

1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B1488081
CAS No.: 2090990-01-3
M. Wt: 239.7 g/mol
InChI Key: BHPCZIGRJNXSPF-UHFFFAOYSA-N
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Description

1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-chloropyrimidin-4-yl and piperidine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the formation of the desired product.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound can be utilized in various industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one can be compared to other similar compounds, such as:

  • 4-(6-Chloropyrimidin-4-yl)morpholine: This compound has a similar structure but differs in the presence of a morpholine ring instead of a piperidine ring.

  • 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: This compound contains a hydroxyl group, making it different in terms of chemical properties and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These features make it suitable for various applications that other similar compounds may not be able to fulfill.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents. Further research and development will continue to uncover its full potential and expand its applications in various fields.

Properties

IUPAC Name

1-[4-(6-chloropyrimidin-4-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-11(12)14-7-13-10/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPCZIGRJNXSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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